molecular formula C22H23NO3 B5719166 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide

4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide

Cat. No. B5719166
M. Wt: 349.4 g/mol
InChI Key: RGFYRAHVTLIXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide, also known as HCEB, is a synthetic compound that has gained significant attention in the field of biomedical research. It belongs to the class of cannabimimetic compounds and is structurally similar to the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). However, unlike THC, HCEB does not exhibit any psychoactive effects, making it a promising candidate for medical applications.

Mechanism of Action

4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide exerts its effects by binding to and activating the cannabinoid receptor 2 (CB2) in the body. CB2 receptors are primarily found in immune cells and are involved in regulating inflammation and immune responses. Activation of CB2 receptors by 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide leads to a reduction in inflammation and pain, as well as neuroprotection.
Biochemical and Physiological Effects
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide for lab experiments is its lack of psychoactive effects, which allows for the investigation of its therapeutic potential without the confounding effects of THC. However, 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. This can make it challenging to design experiments that accurately reflect its effects in vivo.

Future Directions

There are several potential future directions for research on 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of cancer. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to exhibit anti-tumor effects in preclinical studies, and further research is needed to determine its efficacy and safety in human trials. Another area of interest is its potential use in the treatment of neurodegenerative disorders. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Finally, more research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide, which will be critical for designing effective experiments and determining its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with 1-hydroxycyclohexylacetylene to form 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with 4-nitrobenzoyl chloride to form 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)-4'-nitrobenzamide, which is subsequently reduced to 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide using palladium on carbon as a catalyst.

Scientific Research Applications

4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has also been investigated for its potential use in the treatment of cancer, epilepsy, and neurodegenerative disorders.

properties

IUPAC Name

4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-26-20-11-9-19(10-12-20)23-21(24)18-7-5-17(6-8-18)13-16-22(25)14-3-2-4-15-22/h5-12,25H,2-4,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFYRAHVTLIXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.